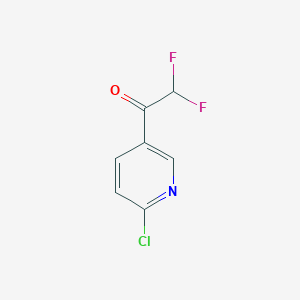
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine derivative that has a difluoroketone functional group. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Applications De Recherche Scientifique
Chemical and Structural Characterization
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone's derivatives and related compounds have been extensively characterized using spectroscopic techniques such as FT-IR, NMR, and DFT calculations. These studies provide insights into the molecular structure, vibrational frequencies, and electronic properties, contributing to a deeper understanding of their chemical behavior and potential applications in various scientific domains (Evecen et al., 2017).
Novel Synthetic Routes and Chemical Probes
Research has explored novel synthetic approaches using related chloropyridinyl compounds as intermediates. These methodologies have led to the creation of unique chemical structures such as 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for understanding interactions at the molecular level, particularly with biological targets like the Drosophila nicotinic acetylcholine receptor (Zhang et al., 2004).
Photocatalytic and Magnetic Properties
The photocatalytic and magnetic properties of complexes derived from similar chloropyridinyl frameworks have been investigated, revealing potential for applications in materials science and catalysis. For instance, chloroplatinum(II) complexes exhibit significant luminescence enhancement in the presence of specific anions, suggesting their utility in sensory and light-emitting devices (Liang et al., 2014).
Coordination Chemistry and Ligand Design
The compound's structural motif has been utilized in the design of ligands for coordination chemistry, enabling the synthesis of complexes with intriguing properties such as spin-crossover behavior and luminescence. These complexes find applications in sensing, molecular electronics, and as models for studying fundamental chemical phenomena (Halcrow, 2005).
Molecular Interactions and Biological Relevance
Studies have also focused on the interactions of chloropyridinyl-based compounds with biological molecules, such as DNA, providing insights into their potential biological relevance and applications in medicinal chemistry and biochemistry. These interactions can inform the design of new therapeutic agents and diagnostic tools (Evecen et al., 2017).
Propriétés
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLNAUQNZMKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

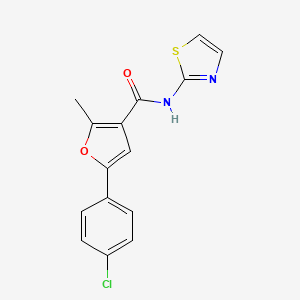
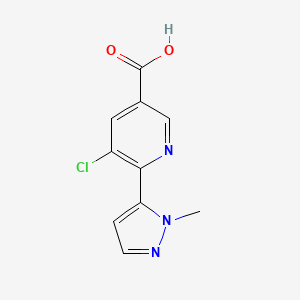
![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
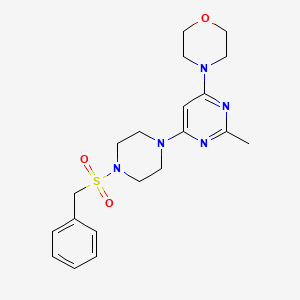
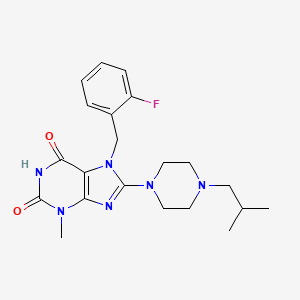
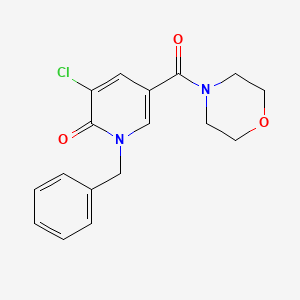
![1-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2954421.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)
![4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride](/img/structure/B2954425.png)
![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)